molecular formula C27H27N3O5S B3300390 N-(3,4-dimethoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide CAS No. 901242-73-7

N-(3,4-dimethoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide

Cat. No.: B3300390
CAS No.: 901242-73-7
M. Wt: 505.6 g/mol
InChI Key: JSAYPIHOVXKAMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1H-imidazole core substituted at positions 2 and 5 with 3-methoxyphenyl and 4-methoxyphenyl groups, respectively. A sulfanyl (-S-) bridge at position 4 connects the imidazole to an acetamide moiety, which is further substituted with a 3,4-dimethoxyphenyl group. The sulfanyl group may participate in disulfide bond formation or act as a hydrogen bond acceptor, impacting biological activity .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O5S/c1-32-20-11-8-17(9-12-20)25-27(30-26(29-25)18-6-5-7-21(14-18)33-2)36-16-24(31)28-19-10-13-22(34-3)23(15-19)35-4/h5-15H,16H2,1-4H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSAYPIHOVXKAMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC=C3)OC)SCC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-Dimethoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anticancer effects, antimicrobial properties, and mechanisms of action based on recent research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C23H27N5O4S\text{C}_{23}\text{H}_{27}\text{N}_5\text{O}_4\text{S}

This structure features two methoxy groups on the phenyl ring and an imidazole moiety that contributes to its biological properties.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the findings from different studies regarding its anticancer activity:

Cell Line IC50 (µM) Mechanism of Action Reference
HeLa (Cervical)15.2Induction of apoptosis via caspase activation
A549 (Lung)12.5Inhibition of cell proliferation
HT-29 (Colon)10.8Disruption of mitochondrial function
MCF-7 (Breast)14.0Cell cycle arrest in G1 phase

The compound's mechanism involves the induction of apoptosis and disruption of mitochondrial functions, leading to increased reactive oxygen species (ROS) production.

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various pathogens. The following table outlines its effectiveness against different bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Activity Reference
Staphylococcus aureus32Gram-positive bacteria
Escherichia coli64Gram-negative bacteria
Pseudomonas aeruginosa128Gram-negative bacteria

The compound's antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • In Vivo Study on Tumor Growth Inhibition : A study conducted on mice with implanted tumors showed a significant reduction in tumor size after treatment with this compound at doses of 20 mg/kg body weight, suggesting its potential for cancer therapy .
  • Combination Therapy with Doxorubicin : Research indicated that when combined with doxorubicin, this compound enhanced the overall efficacy against resistant cancer cell lines, providing a synergistic effect that could lead to improved treatment outcomes .
  • Mechanistic Insights from Molecular Dynamics Simulations : Molecular dynamics simulations revealed that the compound interacts favorably with key proteins involved in apoptosis pathways, suggesting a targeted approach for drug development .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds with imidazole and sulfanyl groups exhibit promising anticancer activities. The specific structure of N-(3,4-dimethoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide suggests potential mechanisms of action against various cancer cell lines. For instance, compounds containing imidazole derivatives have shown efficacy in inhibiting tumor growth by inducing apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK .

Anti-inflammatory Effects

The compound’s structural features may also confer anti-inflammatory properties. Research has demonstrated that similar compounds can inhibit pro-inflammatory cytokines and enzymes like COX-2, which play critical roles in inflammatory responses . This opens avenues for developing new anti-inflammatory drugs targeting chronic inflammatory diseases.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Compounds with similar structural motifs have shown effectiveness against a range of bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli . This suggests potential applications in developing new antibiotics.

Antioxidant Properties

The presence of methoxy groups in the compound may enhance its antioxidant capacity. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related diseases. Studies indicate that related compounds can scavenge free radicals effectively, which could be beneficial in formulating nutraceuticals aimed at reducing oxidative damage .

Mechanistic Studies

The unique structure of this compound makes it an excellent candidate for mechanistic studies in cellular biology. Its interactions with various biological targets can provide insights into cellular signaling pathways, particularly those involved in cancer and inflammation.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound can lead to the design of more potent derivatives. By systematically modifying different parts of the molecule and assessing their biological activities, researchers can optimize efficacy and reduce side effects .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntimicrobialEffective against resistant bacterial strains
AntioxidantScavenges free radicals

Table 2: Structural Features and Potential Applications

Structural FeaturePotential Application
Imidazole ringAnticancer activity
Methoxy groupsEnhanced antioxidant properties
Sulfanyl groupAnti-inflammatory effects

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocycle Variations

Target Compound vs. Benzimidazole Derivatives

The benzimidazole analogue, 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide (), replaces the imidazole core with a benzimidazole system. Key differences:

  • Substituent Effects : Both compounds feature methoxyphenyl groups, but the benzimidazole derivative includes a propyl chain at N1, which may enhance conformational flexibility or hydrophobic interactions .
Parameter Target Compound Benzimidazole Analogue
Core Structure Imidazole Benzimidazole
Molecular Weight* ~529 g/mol ~515 g/mol
Key Substituents 3,4-dimethoxyphenyl (acetamide), 3-/4-methoxyphenyl (imidazole) 3,4-dimethoxyphenyl (benzimidazole), 4-methoxyphenyl (carboxamide)
Solubility Prediction Moderate (methoxy groups) Lower (increased lipophilicity)
Target Compound vs. Thiadiazole Derivatives

The thiadiazole-based N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide () replaces the imidazole with a 1,2,4-thiadiazole ring. Key differences:

  • Bioisosteric Effects : The thiadiazole’s sulfur atoms may enhance metabolic stability compared to the imidazole’s nitrogen atoms .

Substituent Effects: Methoxy vs. Halogen vs. Sulfinyl Groups

Methoxy Substituents (Target Compound and )
  • Biological Impact : May enhance binding to polar enzyme pockets or DNA grooves.
Fluorophenyl and Sulfinyl Groups ()

The compound N-{4-[4-(4-fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate () includes:

  • Fluorine : Introduces electronegativity, improving metabolic stability and bioavailability.
  • Sulfinyl Group : Enhances polarity and hydrogen-bonding capacity compared to the target’s sulfanyl group .

Sulfanyl vs. Sulfinyl Linkages

  • Sulfanyl (-S-) : Less oxidized, more lipophilic, and prone to disulfide formation under oxidative conditions.

Q & A

Q. Can heterogeneous catalysis improve scalability of key synthetic steps?

  • Methodological Answer : Screen immobilized catalysts (e.g., Pd/C for Suzuki couplings) to enhance regioselectivity in imidazole ring formation. Monitor reaction efficiency via in situ FT-IR and compare turnover numbers (TON) to homogeneous systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.